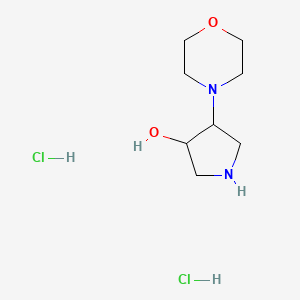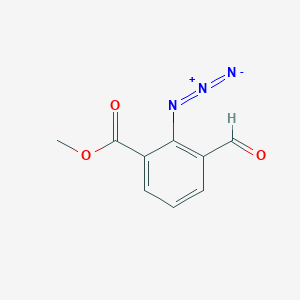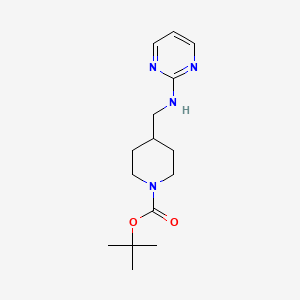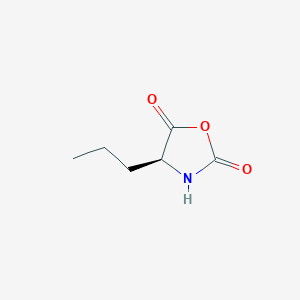
2-(Piperazin-1-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can modify the piperazine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Reduced Piperazine Derivatives: Formed from the reduction of the piperazine ring.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a component in drug design.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor in enzyme assays.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The piperazine moiety can interact with various receptors and enzymes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
2-(Piperazin-1-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H15BN2O2 |
|---|---|
Molekulargewicht |
206.05 g/mol |
IUPAC-Name |
(2-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2 |
InChI-Schlüssel |
OMDYVDMZQZEONV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1N2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)

![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)

